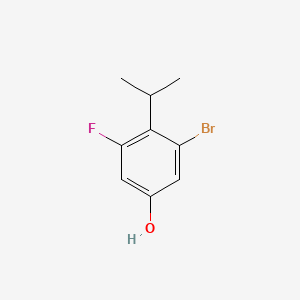
3-Bromo-5-fluoro-4-isopropylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-5-fluoro-4-isopropylphenol is an organic compound that belongs to the class of halogenated phenols It is characterized by the presence of bromine, fluorine, and isopropyl groups attached to a phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-fluoro-4-isopropylphenol typically involves the halogenation of a phenol derivative. One common method is the bromination of 5-fluoro-4-isopropylphenol using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Another approach involves the fluorination of 3-bromo-4-isopropylphenol using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions. The reaction is typically conducted in an organic solvent like acetonitrile at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions using automated reactors and continuous flow systems to ensure consistent product quality and yield. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-5-fluoro-4-isopropylphenol undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine and fluorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can undergo reduction reactions to remove the halogen atoms or reduce the phenol group to a hydroxy group.
Coupling Reactions: The bromine atom can participate in metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, or lithium diisopropylamide (LDA) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Reagents such as potassium permanganate (KMnO4), chromium trioxide (CrO3), or hydrogen peroxide (H2O2) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), or catalytic hydrogenation using palladium on carbon (Pd/C).
Coupling Reactions: Catalysts such as palladium acetate (Pd(OAc)2) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) in the presence of a base like potassium carbonate (K2CO3) and an organic solvent like toluene or ethanol.
Major Products Formed
Nucleophilic Substitution: Substituted phenols, ethers, or amines.
Oxidation: Quinones or other oxidized phenol derivatives.
Reduction: Dehalogenated phenols or hydroxy derivatives.
Coupling Reactions: Biaryl compounds or other carbon-carbon bonded products.
Aplicaciones Científicas De Investigación
3-Bromo-5-fluoro-4-isopropylphenol has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals and bioactive molecules. Its halogenated structure can enhance the binding affinity and selectivity of drug candidates.
Organic Synthesis: It serves as a versatile intermediate for the synthesis of complex organic molecules, including natural products and polymers.
Materials Science: The compound is used in the development of advanced materials such as liquid crystals, organic semiconductors, and functional coatings.
Biological Research: It is employed in the study of enzyme inhibitors, receptor ligands, and other biologically active compounds.
Mecanismo De Acción
The mechanism of action of 3-Bromo-5-fluoro-4-isopropylphenol depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand by interacting with specific molecular targets. The halogen atoms can enhance the compound’s binding affinity through halogen bonding or hydrophobic interactions. The phenol group can participate in hydrogen bonding or act as a nucleophile in biochemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-4-fluorophenol: Similar structure but lacks the isopropyl group, which may affect its reactivity and applications.
3-Bromo-5-fluorophenol: Similar structure but lacks the isopropyl group, which may influence its chemical properties and biological activity.
4-Isopropylphenol:
Uniqueness
3-Bromo-5-fluoro-4-isopropylphenol is unique due to the presence of both bromine and fluorine atoms along with an isopropyl group on the phenol ring. This combination of substituents imparts distinct chemical properties, such as enhanced reactivity in nucleophilic substitution and coupling reactions, as well as potential biological activity. The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Propiedades
Fórmula molecular |
C9H10BrFO |
|---|---|
Peso molecular |
233.08 g/mol |
Nombre IUPAC |
3-bromo-5-fluoro-4-propan-2-ylphenol |
InChI |
InChI=1S/C9H10BrFO/c1-5(2)9-7(10)3-6(12)4-8(9)11/h3-5,12H,1-2H3 |
Clave InChI |
NWEURXXXTFQIAU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C(C=C(C=C1Br)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


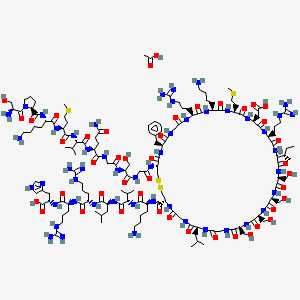
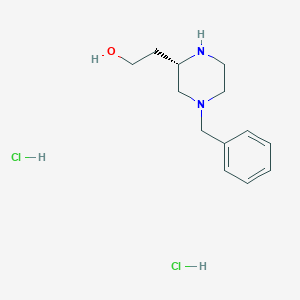
![6-Bromo-3-nitroimidazo[1,2-b]pyridazine](/img/structure/B14034639.png)
![1-((R)-1-((S)-3a-benzyl-2-methyl-3-oxo-2,3,3a,4,6,7-hexahydropyrazolo[4,3-c]pyridin-5-yl)-3-(benzyloxy)-1-oxopropan-2-ylamino)-2-methyl-1-oxopropan-2-aminium](/img/structure/B14034650.png)


![tert-Butyl 7-(4-cyanobenzyl)-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B14034658.png)
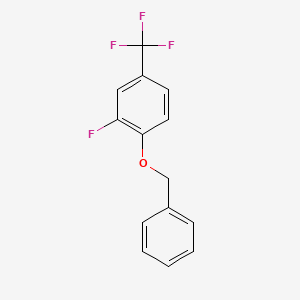
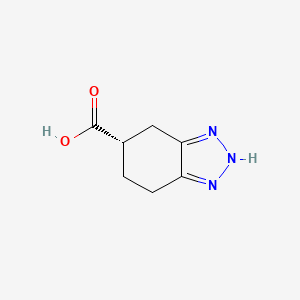
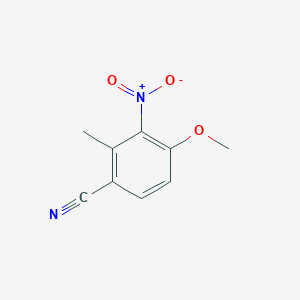
![(2-Chloro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyridin-2-YL)-1,4,6,7-tetrahydro-5H-imidazo[4,5-C]pyridin-5-YL)methanone](/img/structure/B14034701.png)
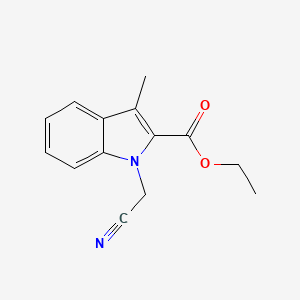
![8-Ethyl-6-oxa-9-azaspiro[4.5]decane](/img/structure/B14034716.png)
![rel-(1S,2S,5R)-3-tert-butoxycarbonyl-6,6-difluoro-4-oxo-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B14034718.png)
